

m-PEG5-phosphonic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG5-phosphonic acid*

Cat. No.: B609272

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Introduction

m-PEG5-phosphonic acid (methoxy-pentaethylene glycol-phosphonic acid) is a heterobifunctional molecule increasingly utilized in biomedical and materials science research. It incorporates a hydrophilic polyethylene glycol (PEG) chain and a phosphonic acid moiety. The PEG component, consisting of five ethylene glycol units, enhances aqueous solubility, reduces non-specific protein binding, and can improve the pharmacokinetic properties of conjugated molecules.^{[1][2]} The terminal phosphonic acid group serves as a robust anchor for binding to metal oxide surfaces, such as titanium dioxide and iron oxide, as well as to calcium ions found in bone tissue.^[3] This unique combination of properties makes **m-PEG5-phosphonic acid** a versatile tool in drug delivery, for the development of biocompatible surfaces on medical implants, and as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).^{[2][4]}

Chemical Structure and Physicochemical Properties

The chemical structure of **m-PEG5-phosphonic acid** is characterized by a methoxy-terminated PEG chain linked to a phosphonic acid group.

Table 1: Physicochemical Properties of **m-PEG5-phosphonic acid**

Property	Value	Source
Chemical Formula	C11H25O8P	[2][5]
Molecular Weight	316.29 g/mol	[2]
CAS Number	1807512-39-5	[5]
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO. The PEG chain enhances water solubility.	[4][6][7]
pKa	Specific experimental values are not readily available in the literature. Phosphonic acids are generally dibasic acids with pKa1 in the range of 1-3 and pKa2 in the range of 6-8.	[8][9][10]
SMILES	COCCOCOCOCOCOCOP(=O)(O)=O	[4]

Table 2: Spectroscopic Data (Expected)

While detailed, experimentally verified spectra for this specific molecule are not publicly available, the following table outlines the expected spectroscopic characteristics based on its structure.

Technique	Expected Data
¹ H NMR	Signals corresponding to the methoxy group protons (~3.3 ppm), ethylene glycol protons (3.5-3.7 ppm), and protons on the carbon adjacent to the phosphorus atom.
¹³ C NMR	Signals for the methoxy carbon, the carbons in the PEG backbone, and the carbon atom bonded to phosphorus.
³¹ P NMR	A characteristic signal for the phosphonic acid group.
Mass Spec (ESI-MS)	Expected [M-H] ⁻ at m/z 315.12.
FT-IR	Characteristic peaks for P=O, P-O-H, C-O-C, and O-H stretching vibrations. The P=O stretching vibration is typically observed in the 900-1200 cm ⁻¹ range. [11]

Synthesis of m-PEG5-phosphonic acid

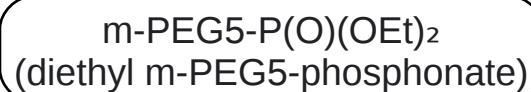
The synthesis of **m-PEG5-phosphonic acid** is typically achieved in a two-step process. The first step involves the formation of a diethyl phosphonate ester via a Michaelis-Arbuzov or a similar reaction, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.

Synthetic Pathway of m-PEG5-phosphonic acid

Step 1: Michaelis-Arbuzov Reaction



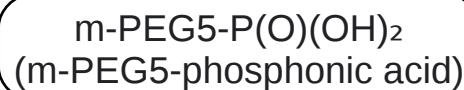
Heat (140-160 °C)



Step 2: Acid Hydrolysis



Conc. HCl, Reflux



Byproduct

[Click to download full resolution via product page](#)Synthetic pathway for **m-PEG5-phosphonic acid**.

Applications in Research and Drug Development
Surface Modification of Medical Implants and
Nanoparticles

The phosphonic acid group of **m-PEG5-phosphonic acid** exhibits strong binding to metal oxide surfaces. This property is exploited to create biocompatible coatings on materials such as titanium implants and iron oxide nanoparticles.[12][13] The attached PEG chains form a hydrophilic layer that reduces non-specific protein adsorption and subsequent inflammatory responses, thereby improving the biocompatibility and in vivo longevity of the material.[13]

Linker for Proteolysis Targeting Chimeras (PROTACs)

m-PEG5-phosphonic acid is utilized as a hydrophilic linker in the synthesis of PROTACs.[14] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[15] The PEG linker component enhances the solubility and cell permeability of the PROTAC molecule, which is often a critical factor for its efficacy.[16][17]

Experimental Protocols

Protocol 1: Synthesis of m-PEG5-phosphonic acid

This protocol is adapted from general procedures for the synthesis of similar PEG-phosphonic acids.

Step 1: Synthesis of Diethyl (m-PEG5-ethyl)phosphonate

- Combine m-PEG5-bromide (1.0 equivalent) and an excess of triethyl phosphite (3.0-5.0 equivalents) in a round-bottom flask fitted with a reflux condenser.
- Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-6 hours.
- Monitor the reaction progress using TLC or ^{31}P NMR spectroscopy.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
- Purify the resulting residue by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield diethyl (m-PEG5-ethyl)phosphonate.

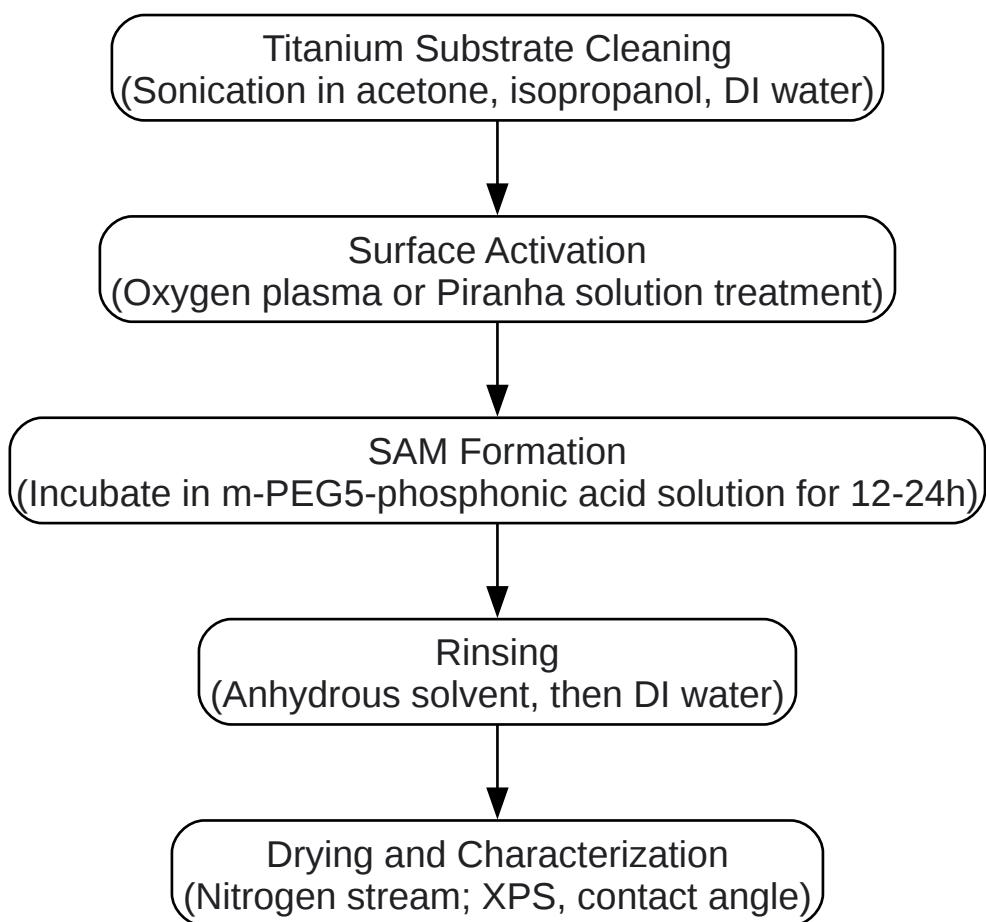
Step 2: Hydrolysis to **m-PEG5-phosphonic acid**

- Dissolve the purified diethyl (m-PEG5-ethyl)phosphonate from Step 1 in concentrated hydrochloric acid.
- Heat the mixture to reflux and maintain for 8-10 hours.
- Monitor the hydrolysis by TLC or ^{31}P NMR until the starting material is consumed.
- After cooling, remove the solvent under reduced pressure.
- The crude product can be purified by an appropriate method, such as recrystallization or precipitation, to yield pure **m-PEG5-phosphonic acid**.

Protocol 2: Surface Modification of a Titanium Substrate

This protocol describes the formation of a self-assembled monolayer (SAM) of **m-PEG5-phosphonic acid** on a titanium surface.[\[13\]](#)

Workflow for Titanium Surface Modification



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Workflow for titanium surface modification.

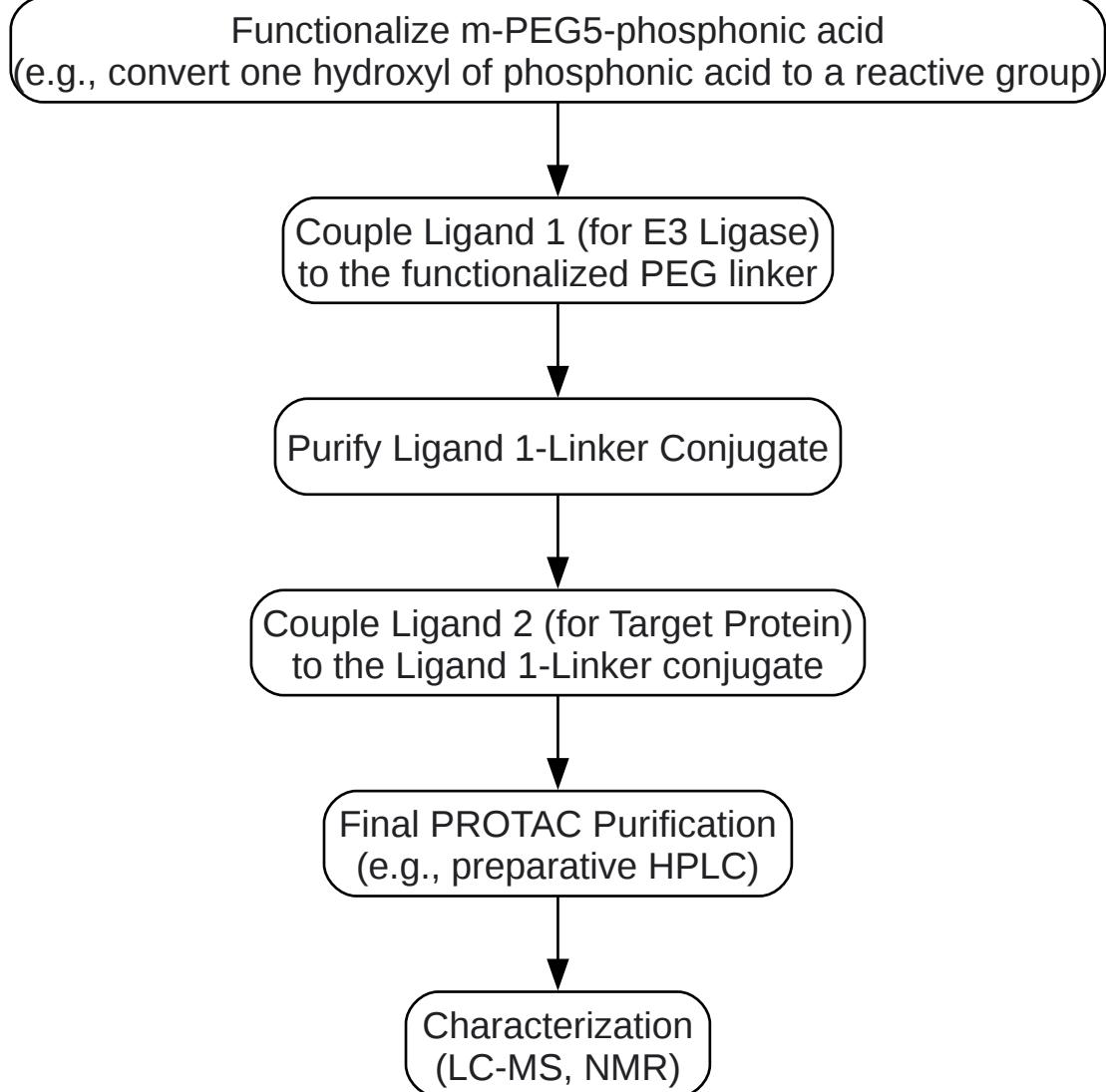
- Substrate Cleaning: Sequentially sonicate titanium substrates in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates under a stream of high-purity nitrogen.
- Surface Activation: Treat the cleaned substrates with oxygen plasma (e.g., 100 W for 2-5 minutes) to generate surface hydroxyl groups.
- Coating Solution Preparation: Prepare a 1-10 mM solution of **m-PEG5-phosphonic acid** in an anhydrous solvent such as ethanol or THF.
- SAM Formation: Immerse the activated, dry titanium substrates in the coating solution. Incubate for 12-24 hours at room temperature with gentle agitation.

- Rinsing: Remove the substrates and rinse thoroughly with the fresh anhydrous solvent to remove non-covalently bound molecules, followed by a final rinse with deionized water.
- Drying: Dry the modified substrates under a stream of nitrogen.
- Characterization: The modified surface can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and water contact angle measurements to verify increased hydrophilicity.

Protocol 3: General Workflow for PROTAC Synthesis using a PEG Linker

This protocol outlines a general workflow for synthesizing a PROTAC where **m-PEG5-phosphonic acid** could be functionalized for use as the linker.[\[1\]](#)[\[18\]](#)

Generalized PROTAC Synthesis Workflow



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Generalized workflow for PROTAC synthesis.

- Linker Functionalization: The **m-PEG5-phosphonic acid** linker is first activated or functionalized to allow for sequential coupling with the two ligands. This may involve protecting one of the hydroxyl groups on the phosphonic acid and converting the other to a reactive group for the first coupling reaction.
- First Ligand Coupling: The ligand for either the E3 ligase or the protein of interest (POI), containing a complementary functional group, is reacted with the activated linker.

- Intermediate Purification: The resulting ligand-linker conjugate is purified to remove unreacted starting materials.
- Second Ligand Coupling: The second ligand is then coupled to the other end of the linker.
- Final Purification: The final PROTAC molecule is purified, typically using preparative HPLC.
- Characterization: The identity and purity of the final PROTAC are confirmed using analytical techniques such as LC-MS and NMR.

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